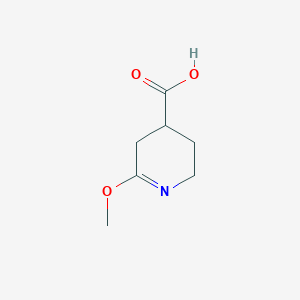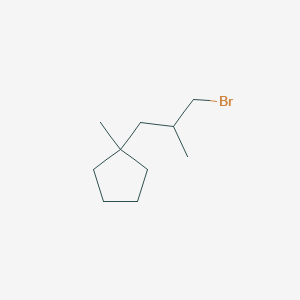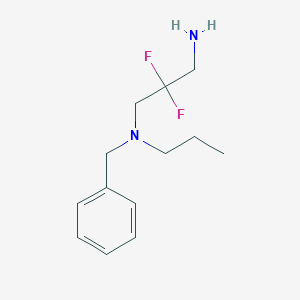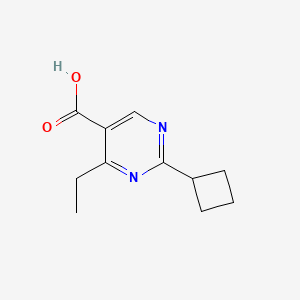
2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ It is a pyrimidine derivative, characterized by the presence of a cyclobutyl group at the second position, an ethyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid typically involves the following steps:
Cyclobutylation: Introduction of the cyclobutyl group to the pyrimidine ring.
Ethylation: Addition of the ethyl group at the fourth position.
Carboxylation: Introduction of the carboxylic acid group at the fifth position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions such as:
- Use of specific catalysts to enhance reaction efficiency.
- Controlled temperature and pressure conditions to ensure high yield and purity.
- Purification techniques like recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Various substitution reactions can occur at the pyrimidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products:
- Oxidized derivatives with modified functional groups.
- Reduced forms with altered oxidation states.
- Substituted pyrimidine derivatives with different substituents.
Applications De Recherche Scientifique
2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid
- 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid
- 2-Cyclobutyl-4-ethylpyrimidine-6-carboxylic acid
Uniqueness: 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-cyclobutyl-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-2-9-8(11(14)15)6-12-10(13-9)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,14,15) |
Clé InChI |
MPJNBDKWUYSHGG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC=C1C(=O)O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)





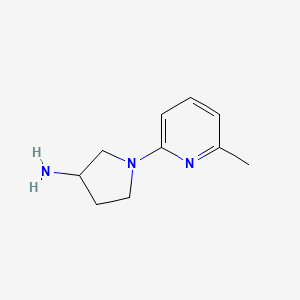
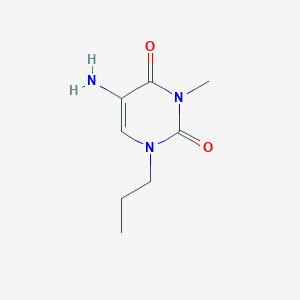
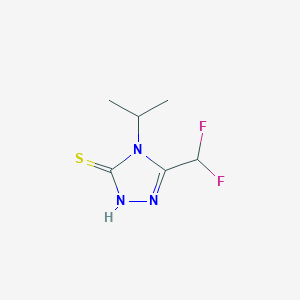
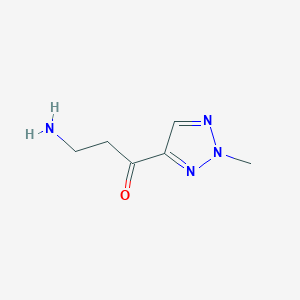
![5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13167763.png)
